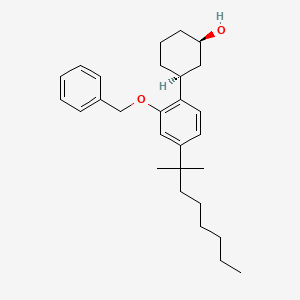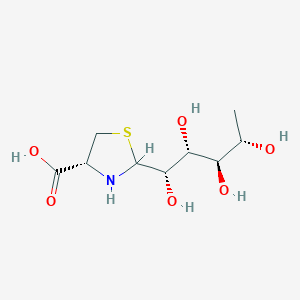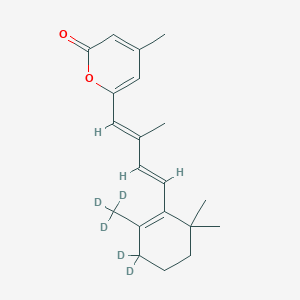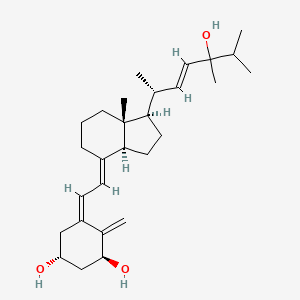
1alpha,24-Dihydroxy vitamin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha,24-Dihydroxy vitamin D2, also known as LR-103, is a naturally occurring D-hormone that is produced by the kidneys from vitamin D . It is one of the D-hormones produced from Hectorol and is developed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) . The molecular formula of 1alpha,24-Dihydroxy vitamin D2 is C28H44O3, and its molecular weight is 428.65 .
Synthesis Analysis
The synthesis of 1alpha,24-Dihydroxy vitamin D2 involves the hydroxylation of vitamin D2 . Unlike alfacalcidol, doxercalciferol is also 24‐hydroxylated to produce 1alpha,24-Dihydroxy vitamin D2, a metabolite with potent pro-differentiation actions and low calcaemic potency .Molecular Structure Analysis
The molecular formula of 1alpha,24-Dihydroxy vitamin D2 is C28H44O3 . The molecular weight is 428.65 . The structure of 1alpha,24-Dihydroxy vitamin D2 is similar to that of vitamin D2, but it has an additional hydroxyl group at the 24 position .Chemical Reactions Analysis
The chemical reactions of 1alpha,24-Dihydroxy vitamin D2 involve the hydroxylation of vitamin D2 . This process is catalyzed by the enzyme 24-hydroxylase .Wissenschaftliche Forschungsanwendungen
Role in Cancer Research : 1alpha,24-Dihydroxy vitamin D2 and its analogs have shown promise in cancer research, particularly in the regulation of cell growth in gynecological malignancies. The expression of vitamin D receptors and enzymes involved in vitamin D metabolism is upregulated in breast, cervical, and ovarian carcinomas, suggesting potential targets for prevention or therapy with vitamin D analogs (Friedrich et al., 2003).
Metabolism and Pharmacology : Studies have investigated the metabolism of vitamin D analogs, such as 1alpha,25-Dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71), revealing complex metabolic pathways that include both the inherent metabolism of the side chain and metabolism at the 2beta-position substituent (Ono et al., 2006).
Inhibition of Proliferation in Cancer Cells : 1alpha,24-Dihydroxy vitamin D2 analogs have been shown to significantly inhibit cancer cell proliferation and induce differentiation in leukemia cell lines, suggesting their potential use in cancer therapy (Shany et al., 2001).
Vitamin D Receptor Function : Research on the inactivation of vitamin D hydroxylases in mice has provided insights into the role of enzymes like 1alpha-hydroxylase in vitamin D metabolism, with implications for understanding the physiological functions of vitamin D (St-Arnaud, 1999).
Immunomodulatory Applications : Vitamin D compounds, including 1alpha,24-Dihydroxy vitamin D2, have been studied for their immunomodulatory properties, particularly in the context of tuberculosis treatment and potentially as an adjunct to antituberculous therapy (Martineau et al., 2007).
Potential in Bone Health : Some research has focused on the role of vitamin D metabolites in bone metabolism, suggesting the potential applications of 1alpha,24-Dihydroxy vitamin D2 in managing bone health and related conditions (Leeuwen et al., 2001).
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFJAXAEXQSKL-GNMODTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1alpha,24-Dihydroxy vitamin D2 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


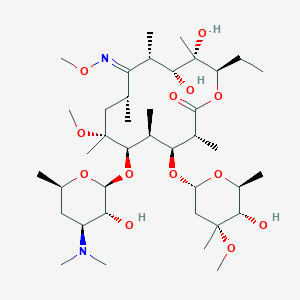
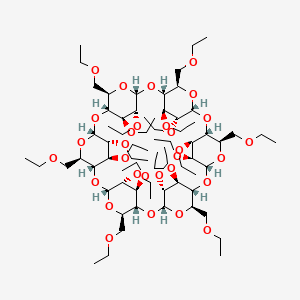

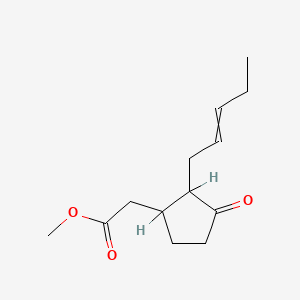
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
